N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and an iodine atom
Preparation Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the iodine atom. The final step involves the formation of the benzamide moiety. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .
Chemical Reactions Analysis
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide can be compared with other similar compounds, such as:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(4-methoxyphenyl)imidodicarbonimidic diamide: This compound has a similar pyrazole ring structure but differs in its substituents and overall properties.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide: This compound also contains a pyrazole ring but has different functional groups, leading to distinct chemical and biological properties.
Properties
CAS No. |
81217-10-9 |
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Molecular Formula |
C21H22IN3O2 |
Molecular Weight |
475.3 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C21H22IN3O2/c1-14(2)24(20(26)16-9-8-10-17(22)13-16)19-15(3)23(4)25(21(19)27)18-11-6-5-7-12-18/h5-14H,1-4H3 |
InChI Key |
FBDZDNSHYGOELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(C)C)C(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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